An In-depth Technical Guide to Fluorescein-PEG4-Acid: Structure, Properties, and Applications
An In-depth Technical Guide to Fluorescein-PEG4-Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-PEG4-Acid, a fluorescent labeling reagent widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical properties, and provide a detailed protocol for its application in bioconjugation.
Core Chemical Structure and Properties
Fluorescein-PEG4-Acid is a bifunctional molecule that combines the excellent fluorescent properties of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive carboxylic acid group. The fluorescein moiety provides a strong green fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively.[1][2] The PEG4 linker, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance when conjugating it to biomolecules.[1][2] The terminal carboxylic acid is the reactive handle for covalently attaching the fluorescent tag to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.[1][2]
The chemical structure of Fluorescein-PEG4-Acid is characterized by three key components: the fluorescein fluorophore, the tetraethylene glycol (PEG4) spacer, and the terminal carboxylic acid.
Caption: Core components of Fluorescein-PEG4-Acid.
Quantitative Data Summary
The key physicochemical and spectral properties of Fluorescein-PEG4-Acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₄N₂O₁₁S | [1] |
| Molecular Weight | ~654.69 g/mol | [1] |
| CAS Number | 1807518-76-8 | [2] |
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [1][2] |
| Appearance | Orange/Red Solid | N/A |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |
Experimental Protocol: Conjugation of Fluorescein-PEG4-Acid to an Antibody
This section provides a detailed, step-by-step protocol for the covalent labeling of a primary antibody with Fluorescein-PEG4-Acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable for conjugating carboxylic acids to primary amines on proteins.
Materials:
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Fluorescein-PEG4-Acid
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Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of Fluorescein-PEG4-Acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
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Prepare a solution of the antibody in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
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Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately before use.
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Activation of Fluorescein-PEG4-Acid:
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In a microcentrifuge tube, add the desired amount of Fluorescein-PEG4-Acid from the stock solution.
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Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of Fluorescein-PEG4-Acid.
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Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to the Antibody:
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Add the activated Fluorescein-PEG4-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this may require optimization.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:
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Remove excess, unreacted Fluorescein-PEG4-Acid and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
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Collect the fractions containing the labeled antibody. The fluorescent conjugate will typically elute first.
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Characterization (Optional but Recommended):
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).
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Confirm conjugation and assess the purity of the conjugate using SDS-PAGE. The fluorescently labeled antibody can be visualized under UV light.
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Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioconjugation of an antibody with Fluorescein-PEG4-Acid.
